![molecular formula C8H7F3N2 B11757107 (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine typically involves the condensation reaction between 2,4,6-trifluorobenzaldehyde and methylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with specific receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar structural features and are known for their diverse biological activities.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain trifluoromethyl groups and exhibit unique chemical properties.
Uniqueness
(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is unique due to its specific combination of a hydrazone group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7F3N2 |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
N-[(Z)-(2,4,6-trifluorophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4- |
Clave InChI |
GNHNBAKYBWJJNF-PQMHYQBVSA-N |
SMILES isomérico |
CN/N=C\C1=C(C=C(C=C1F)F)F |
SMILES canónico |
CNN=CC1=C(C=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


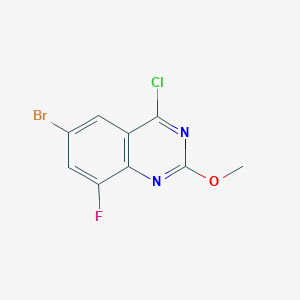
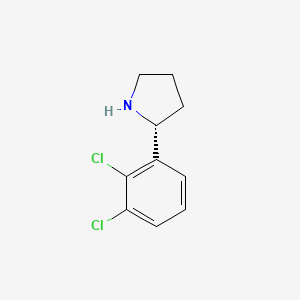

![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)
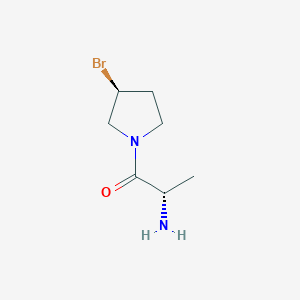

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)
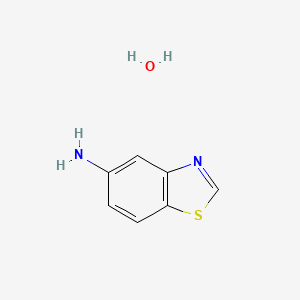

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
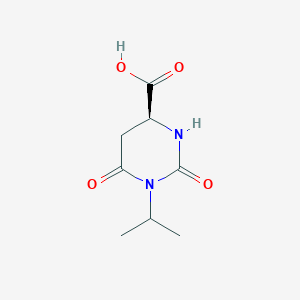

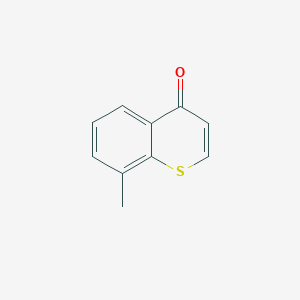
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)
